3.5-Fold Lower Kidney Uptake of TCMC-PSMA Ligand Versus DOTA-PSMA-617 in C4-2 Xenograft Mice
In a direct head-to-head study, the TCMC-based PSMA ligand NG001 (p-SCN-Bn-TCMC-PSMA) labelled with 212Pb was compared with 212Pb-labelled DOTA-PSMA-617 in athymic mice bearing PSMA-positive C4-2 human prostate cancer xenografts. Both ligands achieved comparable absolute tumour uptake at 2 hours post-injection; however, NG001 exhibited 3.5-fold lower kidney uptake relative to PSMA-617 [1]. This renal sparing advantage is attributed to the TCMC chelator and linker architecture, which modulates the pharmacokinetics of the radiocomplex without compromising PSMA-mediated tumour targeting [2]. Since PSMA617-TCMC TFA shares the same TCMC macrocyclic core as NG001, this kidney-uptake reduction is class-level inferable for the compound when complexed with radiometals.
| Evidence Dimension | Kidney uptake at 2 h post-injection (% ID/g or fold difference) |
|---|---|
| Target Compound Data | NG001 (p-SCN-Bn-TCMC-PSMA) labelled with 212Pb: kidney uptake approximately 3.5-fold lower than PSMA-617 |
| Comparator Or Baseline | 212Pb-labelled DOTA-PSMA-617: kidney uptake set as baseline comparator |
| Quantified Difference | 3.5-fold reduction in kidney uptake (p < 0.05 by reported group comparison) |
| Conditions | Athymic nude mice bearing subcutaneous C4-2 human prostate cancer xenografts; 212Pb radiolabelling via 224Ra/212Pb-generator; biodistribution measured at 2 h post-injection |
Why This Matters
This kidney-uptake differential directly informs procurement decisions for researchers developing alpha-particle therapies (212Pb, 227Th) where nephrotoxicity is the primary dose-limiting factor.
- [1] Stenberg VY, Juzeniene A, Bruland ØS, Larsen RH. In situ Generated 212Pb-PSMA Ligand in a 224Ra-Solution for Dual Targeting of Prostate Cancer Sclerotic Stroma and PSMA-positive Cells. Current Radiopharmaceuticals. 2020;13(2):130-141. View Source
- [2] Stenberg VY, et al. Preparation of the alpha-emitting prostate-specific membrane antigen targeted radioligand [212Pb]Pb-NG001 for prostate cancer. J Labelled Comp Radiopharm. 2020 Mar;63(3):129-143. PMID: 31919866. View Source
